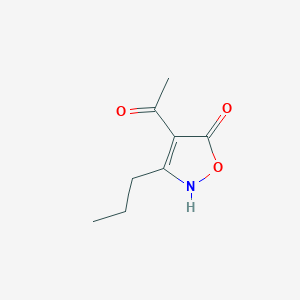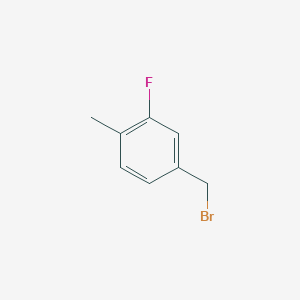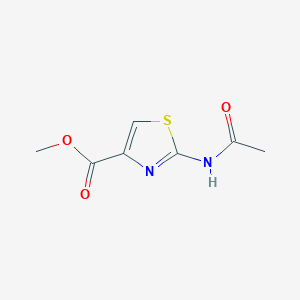
Methyl 2-acetamido-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetamido-1,3-thiazole-4-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a member of the thiazole family, which is known for its diverse biological activities. Methyl 2-acetamido-1,3-thiazole-4-carboxylate is widely used in the pharmaceutical industry for the development of new drugs and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of Methyl 2-acetamido-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to a decrease in tumor invasion and metastasis.
生化和生理效应
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the major advantages of using Methyl 2-acetamido-1,3-thiazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate is relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage range and potential side effects of Methyl 2-acetamido-1,3-thiazole-4-carboxylate.
未来方向
There are several future directions for the use of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of Methyl 2-acetamido-1,3-thiazole-4-carboxylate as a chemopreventive agent for various types of cancer. Furthermore, the potential of this compound as an antimicrobial agent for the treatment of bacterial and fungal infections should be explored. Finally, the safety and efficacy of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
合成方法
The synthesis of Methyl 2-acetamido-1,3-thiazole-4-carboxylate can be achieved through a multi-step process. The first step involves the condensation of 2-aminothiazole with ethyl chloroformate to form ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then treated with acetic anhydride to form the desired product, Methyl 2-acetamido-1,3-thiazole-4-carboxylate. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
科学研究应用
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been extensively used in scientific research for its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. In preclinical studies, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown potential as a novel therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
CAS 编号 |
148431-04-3 |
|---|---|
产品名称 |
Methyl 2-acetamido-1,3-thiazole-4-carboxylate |
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
methyl 2-acetamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
InChI 键 |
LFNNEXFQRTYOHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
规范 SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
同义词 |
4-Thiazolecarboxylicacid,2-(acetylamino)-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



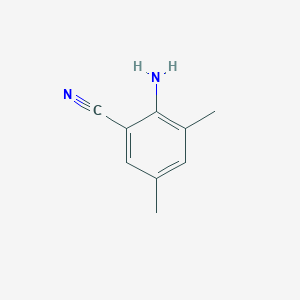
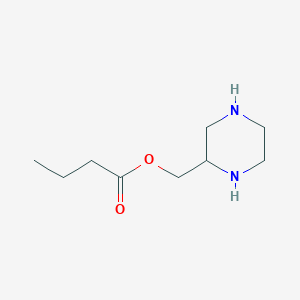
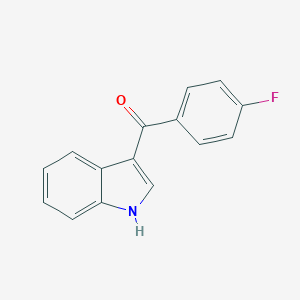
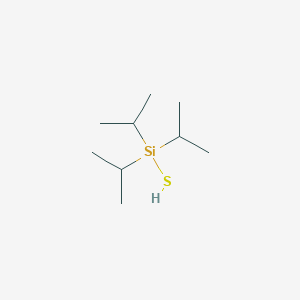
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
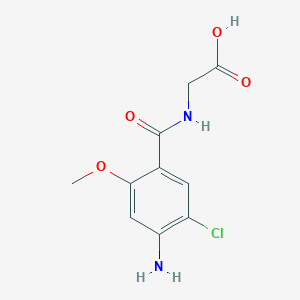
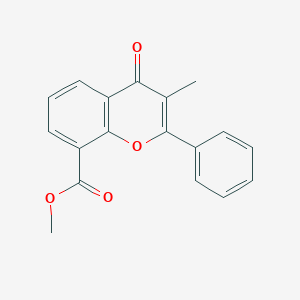
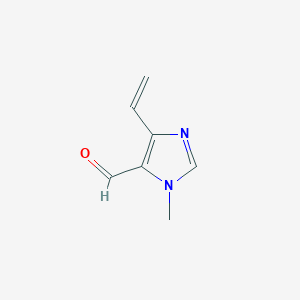
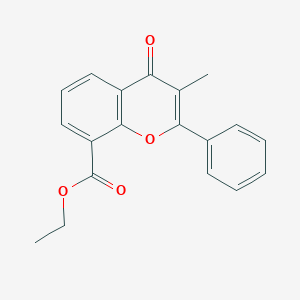
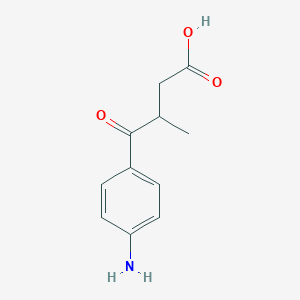
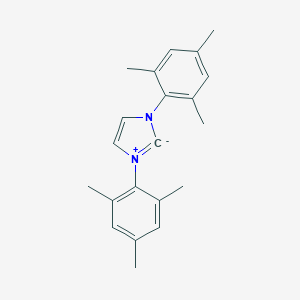
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
